

Thermodynamic Properties of Cyclosarin: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Cyclosarin
Cat. No.:	B1206272

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Introduction

Cyclosarin (GF), or cyclohexyl methylphosphonofluoridate, is a highly toxic organophosphorus nerve agent.^{[1][2]} As a G-series agent, its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.^{[3][4]} This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.^{[5][6]} Due to its extreme toxicity and potential use as a chemical warfare agent, a thorough understanding of its physicochemical properties is paramount for the development of effective countermeasures, decontamination strategies, and safety protocols.^{[5][7]}

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of **cyclosarin**, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its toxicity. Given the hazardous nature of **cyclosarin**, much of the available thermodynamic data is derived from computational studies, a fact that is noted where applicable.

Core Thermodynamic and Physical Properties

The following tables summarize the known physical and thermodynamic properties of **cyclosarin**. Experimental data for thermodynamic properties are scarce due to the compound's

high toxicity.

Table 1: Physical Properties of **Cyclosarin**

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ FO ₂ P	[1]
Molecular Weight	180.16 g/mol	[1] [8]
Appearance	Colorless liquid	[2] [3] [9]
Odor	Odorless to sweet and musty, resembling peaches or shellac	[2] [8] [9]
Density	1.1278 - 1.13 g/mL at 25°C	[1] [2]
Boiling Point	239 °C (462 °F; 512 K)	[2] [3] [8] [9]
Melting/Freezing Point	-30 °C (-22 °F; 243 K)	[1] [2] [3]
Vapor Pressure	0.044 mmHg at 20°C; 0.08–0.093 mmHg at 25°C	[1] [3]
Vapor Density	6.2 (air = 1)	[1] [3] [8]
Aqueous Solubility	3,700 mg/L at 20°C (Almost insoluble)	[2] [3] [8]
Flash Point	94 °C (201 °F; 367 K)	[1] [2] [9]
LogP (Octanol-Water Partition Coefficient)	1.67 (estimated)	[8]

Table 2: Thermodynamic Data for **Cyclosarin**

Property	Value	Method	Source
Enthalpy of Formation ($\Delta_f H^\circ$)	Data not available in searched literature.	Primarily computational; experimental determination is challenging.	N/A
Standard Entropy (S°)	Data not available in searched literature.	Primarily computational; experimental determination is challenging.	N/A
Specific Heat Capacity (c _p)	Data not available in searched literature.	Primarily computational; experimental determination is challenging.	N/A
Neutralization Enthalpy	Not directly measured for cyclosarin, but studies on simulants and other nerve agents show rapid, exothermic reactions with neutralizers like KOH.	Reaction Calorimetry	[10]
Hydrolysis Half-life	Approximately 42 hours at neutral pH.	Experimental	[8]

Experimental Protocols

The extreme toxicity of **cyclosarin** severely restricts experimental studies.[11] The following sections describe generalized methodologies applicable to the study of organophosphorus nerve agents and their simulants, which are often used to model the behavior of their more toxic counterparts.

Synthesis and Purification

The synthesis of **cyclosarin** and related compounds for experimental use is a complex and hazardous process that must be conducted in specialized laboratories with appropriate safety measures. A general approach involves the reaction of methylphosphonyl difluoride with a mixture of cyclohexanol and cyclohexylamine.[\[2\]](#)

A common synthetic route for related G-type nerve agent model compounds follows these general steps[\[11\]](#):

- Starting Material: Methylphosphonothioic dichloride is a common precursor.
- Chiral Resolution: Stereoselective synthesis is often desired, as the different enantiomers of nerve agents can exhibit significantly different toxicities. This can be achieved using chiral auxiliaries, such as (+)-ephedrine, to form diastereomeric intermediates that can be separated by chromatography.
- Reaction with Alcohol: The separated intermediate is then reacted with the desired alcohol (e.g., cyclohexanol for **cyclosarin** analogues).
- Purification: The final product is purified using techniques such as flash column chromatography or preparative thin-layer chromatography (PTLC).
- Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (^{31}P -NMR is particularly useful for organophosphorus compounds) and mass spectrometry.

Calorimetry for Reaction Enthalpy

Reaction calorimetry is a crucial technique for measuring the heat evolved during chemical reactions, such as neutralization for decontamination purposes. This data is vital for designing safe and effective disposal methods.

A generalized protocol using a reaction calorimeter (e.g., EasyMax 402) for studying the neutralization of a nerve agent or simulant would involve[\[10\]](#):

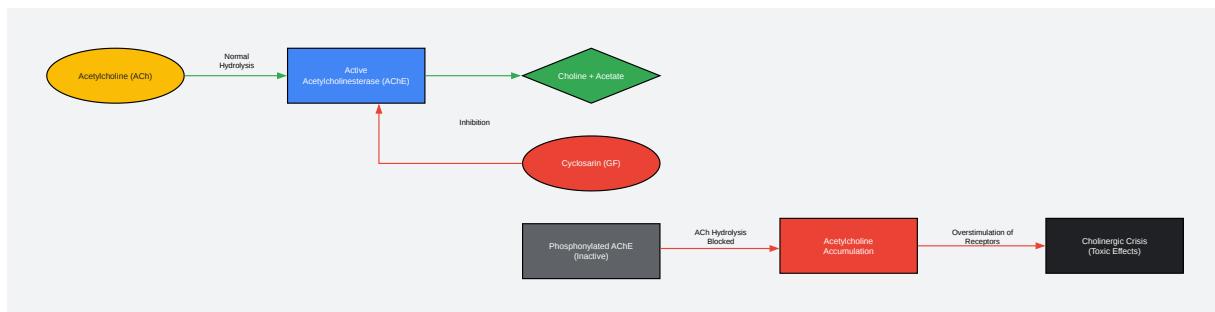
- Calorimeter Setup: The reaction calorimeter, equipped with a mechanical stirrer and temperature probes, is prepared.

- Reagent Loading: A known volume (e.g., 180 mL) of a neutralizing agent solution (e.g., 2 equivalents of potassium hydroxide in water) is added to the reaction vessel.
- Agent Addition: The nerve agent or simulant (e.g., 20 mL) is added to the vessel at a controlled rate (e.g., 1 mL/min) using a syringe pump to ensure a steady reaction.
- Data Acquisition: The heat flow (in Watts) is measured continuously throughout the addition and for a period afterward (e.g., over 200 minutes) to ensure the reaction has gone to completion.
- Enthalpy Calculation: The total reaction enthalpy is determined by integrating the heat flow over time using the calorimeter's software.

Visualization of Core Mechanisms

Acetylcholinesterase Inhibition Pathway

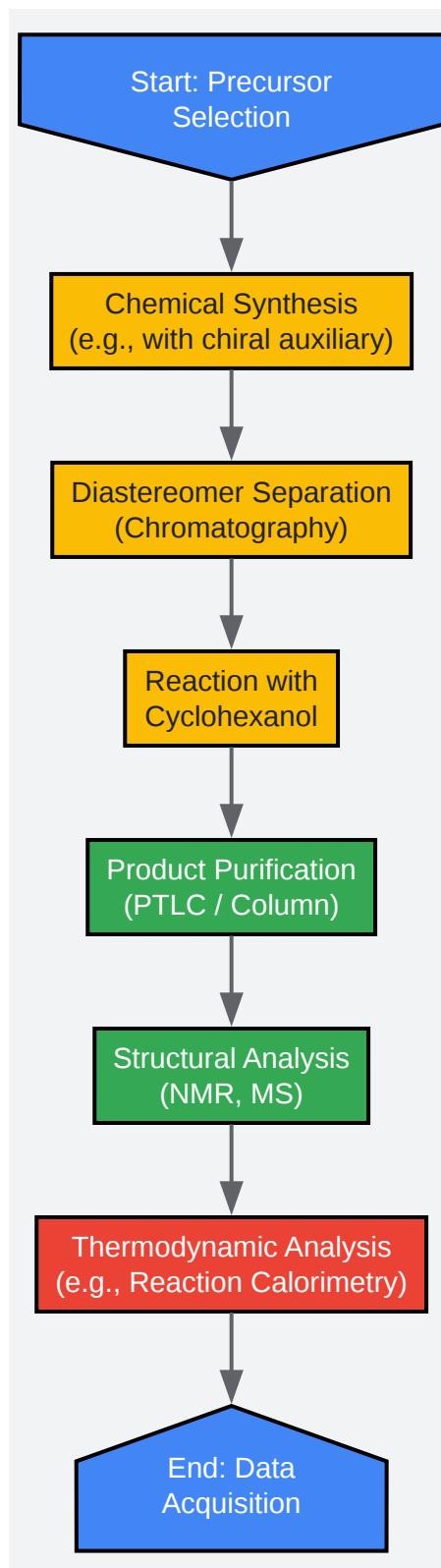
The primary toxicological mechanism of **cyclosarin** is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this biochemical pathway.

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Caption: Mechanism of acetylcholinesterase inhibition by **cyclosarin**.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and analysis of a hazardous chemical like a **cyclosarin** analogue.



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Caption: Generalized workflow for synthesis and analysis of **cyclosarin** analogues.

Conclusion

This guide consolidates the publicly available data on the thermodynamic and physical properties of **cyclosarin**. It highlights the significant reliance on computational chemistry for thermodynamic parameters due to the extreme hazards associated with experimental measurements of this compound. The provided generalized experimental protocols for synthesis and calorimetry, while not specific to **cyclosarin**, offer a framework for how such data could be obtained for less toxic analogues or under highly controlled conditions. The visualization of the acetylcholinesterase inhibition pathway underscores the biochemical basis of **cyclosarin**'s toxicity. For professionals in research and drug development, this information is critical for advancing the understanding of nerve agents and for the creation of effective medical countermeasures and decontamination technologies.

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